molecular formula C10H16N2O2 B15232553 (1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine

(1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B15232553
M. Wt: 196.25 g/mol
InChI Key: SWCXHZPQTYARSH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound that features a phenyl ring substituted with two methoxy groups and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activities.

    1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine: The racemic mixture of the compound.

    1-(2,3-Dimethoxyphenyl)ethanamine: A related compound with a single amine group.

Uniqueness

(1S)-1-(2,3-Dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall activity. The presence of two methoxy groups on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(1S)-1-(2,3-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O2/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8H,6,11-12H2,1-2H3/t8-/m1/s1

InChI Key

SWCXHZPQTYARSH-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CN)N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.